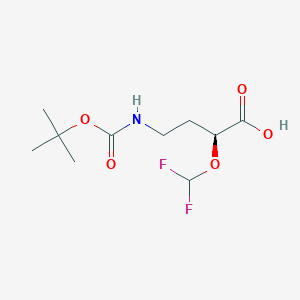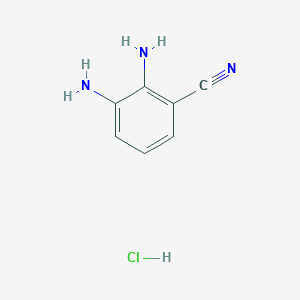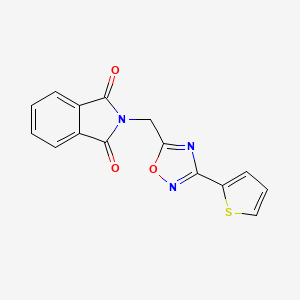![molecular formula C25H29N3O2 B2773252 1-allyl-4-(1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 878693-60-8](/img/structure/B2773252.png)
1-allyl-4-(1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including an allyl group, a benzimidazole group, a pyrrolidinone group, and a tolyloxy group . Each of these groups contributes to the overall properties of the molecule.
Molecular Structure Analysis
The allyl group in the compound is a common conjugated system, which means that the π electrons can be delocalized over three atoms . This can have implications for the reactivity and stability of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the specific groups in the molecule and their interactions. For example, the presence of the benzimidazole and pyrrolidinone groups could make the compound polar and potentially capable of forming hydrogen bonds .Scientific Research Applications
- Significance : The allyl–allyl cross-coupling reaction has revolutionized synthetic chemistry by providing a practical route to these important diene structures .
Environmental Applications
The compound’s structure suggests potential applications related to environmental concerns:
- Brominated Flame Retardant (BFR) : Allyl 2,4,6-tribromophenyl ether (TBP-AE), a brominated flame retardant, has neurotoxicity, persistence, and endocrine-disrupting properties. TBP-AE is commonly used in plastics to enhance fire resistance .
Medicinal Chemistry and Derivatives
The versatile precursor 6-allyl-3-formyl-4H-benzo[h]chromen-4-one (a derivative of the compound) has been utilized for synthesizing various derivatives with potential medicinal applications:
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-[1-[4-(4-methylphenoxy)butyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O2/c1-3-14-27-18-20(17-24(27)29)25-26-22-8-4-5-9-23(22)28(25)15-6-7-16-30-21-12-10-19(2)11-13-21/h3-5,8-13,20H,1,6-7,14-18H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVZIMYOOUMXHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-allyl-4-(1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,3R)-N-[(1R)-1-Cyano-2-methylpropyl]-2-(trifluoromethyl)-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2773174.png)
![[3,5-Dimethyl-4-(4-nitro-phenylsulfanyl)-pyrazol-1-yl]-furan-2-yl-methanone](/img/structure/B2773176.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2773180.png)
![(3-Phenyl-1H-pyrazol-5-yl)-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone](/img/structure/B2773181.png)
![(3Z)-1-(4-fluorobenzyl)-3-{[(pyridin-2-ylmethyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2773182.png)
![2-[3-(2,5-Dimethoxyanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2773183.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3,5-dinitrobenzamide](/img/structure/B2773184.png)


![2-({1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2773190.png)
